KN-62 - 127191-97-3

KN-62

Catalog Number: EVT-253585
CAS Number: 127191-97-3
Molecular Formula: C38H35N5O6S2
Molecular Weight: 721.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4- phenylpiperazine (KN-62) is a synthetic organic compound primarily known for its role as a selective inhibitor of Calcium/Calmodulin-dependent protein kinase II (CaMKII) [ [], [], [] ]. CaMKII is a ubiquitous serine/threonine protein kinase with diverse cellular functions, including roles in synaptic plasticity, learning and memory, and cardiac function. [ [], [] ] KN-62's ability to inhibit CaMKII has made it a valuable tool for investigating the role of this kinase in various cellular processes.

Future Directions
  • Improved Analogs: Developing KN-62 analogs with higher specificity for CaMKII isoforms and reduced off-target effects. [ [], [] ]

KN-04

Compound Description: KN-04 (N-[1-[P-(5-isoquinolinesulfonyl)benzyl]-2-(4- phenylpiperazinyl)ethyl]-5-isoquinolinesulfonamide) is a structural analog of KN-62. [, , , , ] While KN-62 is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), KN-04 exhibits significantly lower inhibitory activity toward this enzyme. [, , ] This difference in activity makes KN-04 a valuable control compound in experiments investigating the role of CaMKII. [, , , , ]

Relevance: The structural similarity between KN-62 and KN-04, coupled with their contrasting effects on CaMKII activity, allows researchers to differentiate between CaMKII-dependent and CaMKII-independent effects in various cellular processes. [, , , , ] For instance, in studies examining the role of CaMKII in cardiac myocyte beating, KN-04 did not affect the beating rate, unlike KN-62, suggesting that the observed effects of KN-62 were indeed due to CaMKII inhibition. []

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7)

Compound Description: W-7 is a calmodulin antagonist, meaning it binds to calmodulin and prevents it from interacting with and activating its target proteins, including CaMKII. [, , , , , , ] W-7 has been shown to inhibit various cellular processes, including parietal cell secretion, [] GABA release, [] and lipase release in Fusarium oxysporum. []

2-Amino-5-phosphonopentanoic Acid (AP5)

Compound Description: AP5 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor found in the central nervous system. [] AP5 blocks the binding of glutamate to the NMDA receptor, thereby preventing its activation. []

Relevance: While AP5 targets a different class of proteins than KN-62, studies have shown that both compounds can influence memory consolidation processes. [, ] Specifically, intrahippocampal administration of either AP5 or KN-62 has been found to impair the retention of inhibitory avoidance learning in rats, suggesting the involvement of both NMDA receptors and CaMKII in this type of memory formation. []

Rp-cAMPS

Compound Description: Rp-cAMPS is a potent and selective inhibitor of protein kinase A (PKA), also known as cAMP-dependent protein kinase. [, ] It acts as a competitive antagonist for the binding of cAMP to PKA, thereby preventing the enzyme's activation and downstream signaling. [, ]

Autocamtide-2

Compound Description: Autocamtide-2 is a specific peptide substrate and pseudosubstrate for CaMKII. [] It competitively inhibits CaMKII activity by binding to the enzyme's catalytic site but is not phosphorylated itself. []

Relevance: Autocamtide-2, unlike KN-62, inhibits CaMKII through a direct interaction with the enzyme's catalytic site. [] This difference in mechanism of action makes Autocamtide-2 a valuable tool for confirming the specificity of KN-62 in various experimental settings. For example, the ability of both KN-62 and Autocamtide-2 to preserve the high-affinity state of alpha5beta1 integrin strengthens the evidence for CaMKII's involvement in integrin regulation. []

Forskolin

Compound Description: Forskolin is a diterpene compound that directly activates adenylyl cyclase, an enzyme responsible for producing cyclic AMP (cAMP). [] This activation leads to increased intracellular cAMP levels, subsequently activating PKA. []

Relevance: Forskolin is used as a tool to investigate the interplay between cAMP/PKA and CaMKII signaling pathways. [, ] In parietal cells, for example, forskolin stimulates acid secretion, and this effect is only slightly inhibited by high concentrations of KN-62. [] This observation suggests that while both PKA and CaMKII might play a role in parietal cell secretion, their contributions might differ depending on the specific stimulus. []

Histamine

Compound Description: Histamine is an organic nitrogenous compound involved in local immune responses, as well as regulating physiological functions in the gut and acting as a neurotransmitter. [] It exerts its effects by binding to and activating histamine receptors, belonging to the G protein-coupled receptor superfamily. []

Relevance: Histamine plays a role in desensitization of the histamine H1 receptor, a process that involves CaMKII. [] Specifically, in GT1-7 neuronal cells, histamine induces the phosphorylation of a 58 kDa protein, an effect that is blocked by the CaMKII inhibitor KN-62. [] This finding suggests that CaMKII is involved in a negative feedback loop that regulates histamine H1 receptor sensitivity. []

Synthesis Analysis

The synthesis of KN-62 involves several steps that typically include the formation of the isoquinolinesulfonamide structure. The compound is synthesized through a multi-step process that includes:

  1. Formation of Isoquinoline Derivatives: Starting materials are reacted to form the isoquinoline core.
  2. Sulfonamide Formation: The isoquinoline derivative undergoes sulfonation to introduce the sulfonamide group.
  3. Piperazine Modification: The final step involves attaching a piperazine moiety, which enhances the compound's pharmacological properties.

The synthesis can be optimized by controlling parameters such as temperature, reaction time, and pH to improve yield and purity .

Molecular Structure Analysis

KN-62's molecular structure features a complex arrangement that includes:

  • Isoquinoline Core: This bicyclic structure contributes to its hydrophobicity and biological activity.
  • Piperazine Ring: This part of the molecule enhances solubility and interaction with biological targets.
  • Sulfonamide Group: This functional group is crucial for its inhibitory action on CaMKII.

The presence of multiple aromatic rings contributes to the compound's stability and interaction with protein targets. The specific arrangement allows for selective binding to the calmodulin binding site on CaMKII, distinguishing it from other kinases .

Chemical Reactions Analysis

KN-62 primarily participates in biochemical reactions involving:

  1. Inhibition of CaMKII Activity: By binding to the calmodulin binding site, KN-62 inhibits autophosphorylation and subsequent kinase activity.
  2. Interference with Calcium Signaling: The inhibition leads to reduced calcium-dependent signaling pathways, impacting various cellular functions such as muscle contraction and neurotransmitter release.
  3. Impact on Purinergic Receptors: KN-62 acts as a non-competitive antagonist at the P2X7 receptor, influencing purinergic signaling pathways involved in inflammation and pain .
Mechanism of Action

The mechanism by which KN-62 exerts its effects involves:

  • Competitive Inhibition: KN-62 competes with calmodulin for binding to CaMKII, effectively blocking its activation by calcium ions.
  • Selective Targeting: The compound does not inhibit autophosphorylated forms of CaMKII, indicating a specific action that preserves certain kinase activities while inhibiting others.
  • Functional Outcomes: This inhibition leads to alterations in cellular processes such as gene expression, insulin secretion, and neuronal signaling, highlighting its potential therapeutic applications .
Physical and Chemical Properties Analysis

KN-62 exhibits several notable physical and chemical properties:

Applications

KN-62 has diverse applications in scientific research:

  1. Neuroscience Research: Used extensively to study calcium signaling pathways in neurons, particularly in relation to synaptic plasticity and memory formation.
  2. Diabetes Research: Investigated for its role in insulin signaling pathways; it has been shown to inhibit insulin-stimulated glucose transport in skeletal muscle.
  3. Cancer Research: Explored for its effects on cell proliferation and apoptosis in various cancer cell lines, including K562 cells where it induces cell cycle arrest .
  4. Pharmacological Studies: Serves as a tool compound for understanding the roles of CaMKII in various physiological processes and disease states.
Mechanistic Pharmacology of KN-62

Molecular Targets and Inhibition Kinetics

Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII) Inhibition Dynamics

KN-62 (1-[N,O-Bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine) is a cell-permeable, isoquinolinesulfonamide derivative that acts as a highly specific allosteric inhibitor of CaMKII. It binds directly to the calmodulin (CaM)-binding domain of CaMKII, preventing Ca²⁺/CaM complex activation of the kinase. Kinetic studies reveal KN-62 inhibits CaMKII with a Ki of 0.9 μM, exhibiting competitive antagonism with respect to calmodulin but no effect on the activity of the autophosphorylated (Ca²⁺-independent) form of the enzyme [4] [10]. This specificity is demonstrated by its lack of significant inhibition (up to 100 μM) of protein kinase C (PKC), cAMP-dependent protein kinase (PKA), or myosin light-chain kinase (MLCK) [4]. Functionally, this inhibition blocks CaMKII-dependent processes such as long-term potentiation (LTP) in hippocampal CA1 neurons without altering basal synaptic transmission [1].

Table 1: Inhibition Profile of KN-62 for CaMKII

ParameterValueExperimental SystemFunctional Consequence
Inhibition Constant (K*i)0.9 μMPurified rat brain CaMKIIBlocked Ca²⁺/CaM activation
IC₅₀ (LTP Blockade)~1.5 μMRat hippocampal slicesSuppressed CA1 LTP induction
Selectivity vs. PKC/PKA>100-foldIn vitro kinase assaysNo inhibition at 100 μM

Non-Competitive Antagonism of P2X7 Purinergic Receptors

KN-62 is a potent non-competitive antagonist of the ATP-gated ion channel P2X7 receptor (P2X7R), with significantly higher affinity for the human receptor (IC₅₀ ≈ 15 nM) than the rat ortholog [5] [7]. This inhibition is independent of its CaMKII effects, as confirmed by its structural analogue KN-04 (inactive against CaMKII) showing similar P2X7R blockade [2] [9]. KN-62 inhibits P2X7R by binding to a distinct intersubunit allosteric pocket formed by transmembrane domains and extracellular loops, physically distinct from the ATP-binding site [7]. This binding prevents ATP-induced channel gating, pore dilation, and downstream processes like cytokine release and membrane permeabilization. Key residues critical for KN-62 binding include F88, T90, D92, F103, and V312 within this pocket [7].

Differential Selectivity Across CaMK Isoforms (I, II, IV, V)

KN-62 exhibits high selectivity for CaMKII over other CaM kinase isoforms:

  • CaMKI & CaMKIV: Minimal inhibition observed at concentrations effective for CaMKII [2] [10].
  • CaMKV (PKD): No significant reported inhibition.This isoform selectivity stems from its specific interaction with the CaM-binding domain unique to CaMKII. Its lack of inhibition against PKC, PKA, and MLCK further underscores its specificity within the broader kinase family [4] [10]. However, its potent off-target effect on P2X7R must be considered in cellular studies.

Table 2: Selectivity Profile of KN-62 Across Molecular Targets

TargetInhibitionIC₅₀/K*iKey Evidence
CaMKIIPotent Inhibitor0.9 μM (K*i)Blocks autophosphorylation; competitive with CaM [4]
P2X7R (Human)Potent Antagonist15 nMInhibits BzATP-evoked currents, dye uptake [5] [7]
P2X7R (Rat)Weaker Antagonist~100 nMReduced potency compared to human receptor [7]
CaMKI/IV/VNegligible>10 μMNo significant inhibition in kinase assays [2] [10]
PKC, PKA, MLCKNegligible>100 μMNo inhibition at high concentrations [4]

Allosteric Modulation and Binding Site Characterization

Interaction with the Calmodulin-Binding Domain of CaMKII

KN-62 binds directly and reversibly to the CaM-binding domain of inactive CaMKII, preventing the association of the activated Ca²⁺/CaM complex. Biophysical and biochemical studies (e.g., KN-62-Sepharose binding assays) confirm this direct interaction [4] [10]. The binding site overlaps spatially with the CaM interaction site, explaining its competitive kinetics. Crucially, KN-62 does not inhibit CaMKII once it has undergone autophosphorylation and achieved Ca²⁺-independence, highlighting its selective action on the activation mechanism rather than the catalytic site itself [4] [10]. This mechanism is observed in cellular models, such as suppression of A23187-induced CaMKII autophosphorylation in PC12 cells [4].

Structural Determinants of P2X7 Receptor Antagonism

Structural mapping using chimeric receptors, point mutants, and recent cryo-EM structures localizes the KN-62 binding site on the P2X7R to an intersubunit allosteric pocket located at the interface between adjacent subunits within the extracellular "head" and "lower body" domains [3] [7]. This pocket is proximal to, but distinct from, the orthosteric ATP-binding site. Key residues critical for KN-62 binding and antagonism include:

  • F88, F103, V312: Form hydrophobic contacts.
  • T90, D92: Contribute polar interactions [7].Mutagenesis studies (e.g., F88A, T90V, D92A, F103A, V312A) significantly reduce KN-62 sensitivity in human P2X7R [7]. The binding mode partially overlaps with other allosteric P2X7R antagonists like AZ11645373 and brilliant blue G (BBG), but KN-62's larger size may also involve interactions with the central upper vestibule [7]. Species differences (e.g., human vs. rat) in this pocket explain KN-62's higher affinity for the human receptor. Palmitoylation sites within the intracellular Cys-rich domain (CRD) may indirectly modulate KN-62 access or effects via membrane anchoring [3].

Table 3: Key Structural Determinants for KN-62 Binding

Target ProteinBinding Site LocationCritical ResiduesBinding Consequence
CaMKIICalmodulin-Binding DomainN/A (Domain-specific)Blocks Ca²⁺/CaM binding → Prevents kinase activation
P2X7 ReceptorIntersubunit Allosteric PocketF88, T90, D92, F103, V312Stabilizes closed channel state → Inhibits ATP gating

Properties

CAS Number

127191-97-3

Product Name

KN-62

IUPAC Name

[4-[(2S)-2-[isoquinolin-5-ylsulfonyl(methyl)amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl] isoquinoline-5-sulfonate

Molecular Formula

C38H35N5O6S2

Molecular Weight

721.8 g/mol

InChI

InChI=1S/C38H35N5O6S2/c1-41(50(45,46)36-11-5-7-29-26-39-19-17-33(29)36)35(38(44)43-23-21-42(22-24-43)31-9-3-2-4-10-31)25-28-13-15-32(16-14-28)49-51(47,48)37-12-6-8-30-27-40-20-18-34(30)37/h2-20,26-27,35H,21-25H2,1H3/t35-/m0/s1

InChI Key

RJVLFQBBRSMWHX-DHUJRADRSA-N

SMILES

CN(C(CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7

Synonyms

[4-[(2S)-2-[isoquinolin-5-ylsulfonyl(methyl)amino]-3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phenyl] isoquinoline-5-sulfonate

Canonical SMILES

CN(C(CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7

Isomeric SMILES

CN([C@@H](CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC7=C6C=CN=C7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.